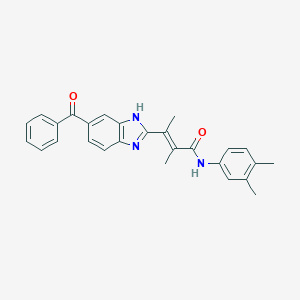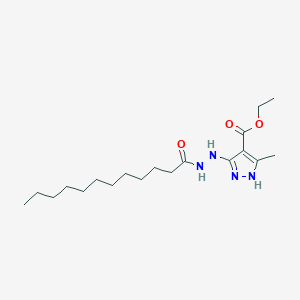
4a-hydroxy-9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,4a,5,6,7,9,9a-octahydro-1H-xanthene-1,8(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a-hydroxy-9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,4a,5,6,7,9,9a-octahydro-1H-xanthene-1,8(2H)-dione, commonly known as xanthone, is a naturally occurring chemical compound found in various plants, fungi, and lichens. It has been extensively studied for its potential therapeutic applications due to its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
作用機序
The mechanism of action of xanthone is complex and varies depending on the biological activity being studied. Xanthone exhibits its anticancer activity by inducing apoptosis through the activation of caspase enzymes and the inhibition of anti-apoptotic proteins. It also inhibits cell proliferation by blocking the cell cycle and suppressing the expression of cell cycle regulatory proteins. Xanthone's anti-inflammatory activity is mediated through the inhibition of NF-κB signaling pathway, which regulates the expression of pro-inflammatory cytokines and enzymes. Xanthone's neuroprotective effects are attributed to its ability to scavenge free radicals and reduce oxidative stress in the brain.
Biochemical and Physiological Effects:
Xanthone has been shown to have diverse biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. Xanthone also exhibits antimicrobial activity by inhibiting the growth of various bacteria and fungi. In addition, xanthone has been shown to have hepatoprotective effects by reducing liver damage induced by toxins and drugs.
実験室実験の利点と制限
Xanthone has several advantages for lab experiments, including its availability, stability, and low toxicity. It can be easily synthesized and purified, and it has a long shelf life. However, xanthone's solubility in water is limited, which can pose a challenge for some experiments. In addition, xanthone's biological activity can vary depending on the source and purity of the compound.
将来の方向性
There are several future directions for xanthone research. One potential area of research is the development of xanthone-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Another area of research is the identification of new sources of xanthone and the optimization of xanthone synthesis methods. Additionally, the elucidation of xanthone's mechanism of action and its interaction with other biological molecules can provide insight into its diverse biological activities.
合成法
Xanthone can be synthesized through various methods, including the Friedel-Crafts reaction, Claisen-Schmidt condensation, and Perkin reaction. The most commonly used method for synthesizing xanthone is the Friedel-Crafts reaction, which involves the reaction between benzene and phthalic anhydride in the presence of an acid catalyst. The resulting product is then treated with a reducing agent to obtain xanthone. The yield of xanthone synthesis is dependent on the reaction conditions, such as temperature, pressure, and catalyst concentration.
科学的研究の応用
Xanthone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis in various cancer cell lines. Xanthone also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. In addition, xanthone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C24H30O5 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
10a-hydroxy-9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,8a,9-hexahydroxanthene-1,8-dione |
InChI |
InChI=1S/C24H30O5/c1-22(2)10-15(25)20-18(12-22)29-24(27)13-23(3,4)11-16(26)21(24)19(20)14-8-6-7-9-17(14)28-5/h6-9,19,21,27H,10-13H2,1-5H3 |
InChIキー |
NMOVZZLGMACDGB-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3C(=O)CC(CC3(O2)O)(C)C)C4=CC=CC=C4OC)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C3C(=O)CC(CC3(O2)O)(C)C)C4=CC=CC=C4OC)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B290030.png)
![1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B290031.png)
![Ethyl 3-amino-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B290032.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B290036.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)
![10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine](/img/structure/B290041.png)

![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)

![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)
